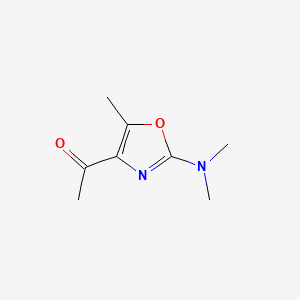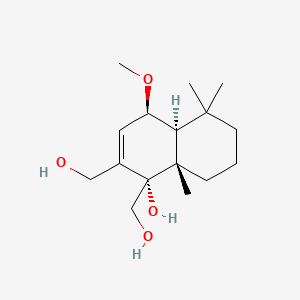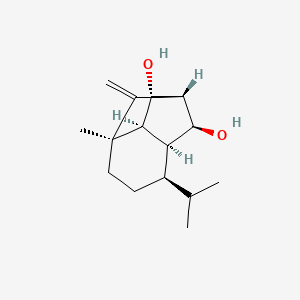
25B-NB3OMe (hydrochloride)
Descripción general
Descripción
25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is an analytical reference standard and is primarily used in research and forensic applications .
Aplicaciones Científicas De Investigación
25B-NB3OMe (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard in mass spectrometry and chromatography.
Biology: Studied for its interactions with serotonin receptors and other neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic routes and chemical processes
Mecanismo De Acción
The mechanism of action of 25B-NB3OMe (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a potent full agonist, leading to the activation of these receptors and subsequent changes in neurotransmitter release and signaling pathways. This interaction is responsible for the hallucinogenic effects observed with the compound .
Análisis Bioquímico
Biochemical Properties
25B-NB3OMe (hydrochloride) acts as a potent full agonist for the 5HT2A receptor . It is structurally categorized as a phenethylamine . The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group .
Cellular Effects
25B-NB3OMe (hydrochloride) has been found to increase dopamine, serotonin, and glutamate release in various brain regions . It also impacts short-term memory and locomotion, and may be anxiogenic . The changes in neurotransmitter levels may be related to 25B-NB3OMe’s affinity for the 5-HT2A receptor .
Molecular Mechanism
25B-NB3OMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT2A receptor . This interaction with the 5HT2A receptor is believed to be responsible for its hallucinogenic properties .
Temporal Effects in Laboratory Settings
The duration of effects of 25B-NB3OMe (hydrochloride) lasts about 3–10 hours . The parent compound is rapidly cleared from the blood when used in the radiolabeled form in tracer doses .
Dosage Effects in Animal Models
In animal models, 25B-NB3OMe (hydrochloride) shows hallucinogenic activity in a wide range of doses . The low dose of 25B-NB3OMe (0.3 mg/kg) was potent in damaging DNA in the rat frontal cortex .
Metabolic Pathways
The major metabolic pathways of 25B-NB3OMe (hydrochloride) include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that the compound easily passes across the blood-brain barrier and accumulates in the brain tissue .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25B-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The key steps include:
Bromination: The introduction of a bromine atom to the phenethylamine structure.
Methoxylation: The addition of methoxy groups to the aromatic ring.
N-Benzylation: The attachment of a benzyl group to the nitrogen atom.
The reaction conditions typically involve the use of organic solvents such as methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 25B-NB3OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in crystalline form and is stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
25B-NB3OMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenethylamine backbone.
Substitution: The methoxy and bromine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amines .
Comparación Con Compuestos Similares
Similar Compounds
25I-NBOMe: Another potent hallucinogen with similar structural features.
25C-NBOMe: Shares the phenethylamine backbone and exhibits similar pharmacological properties.
Uniqueness
25B-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a bromine atom and methoxy groups. This structural configuration results in a high affinity for serotonin receptors, making it a valuable tool for research in neuropharmacology and toxicology .
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGABHGBTSZVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



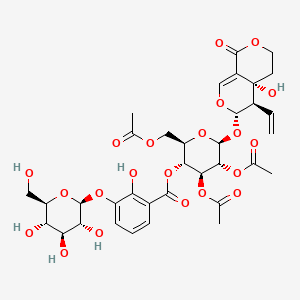
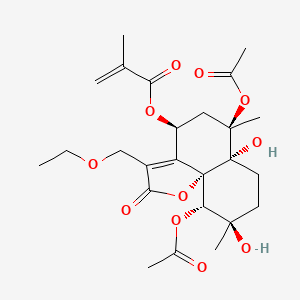

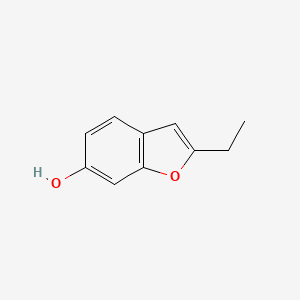
![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)
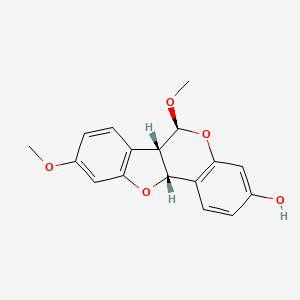
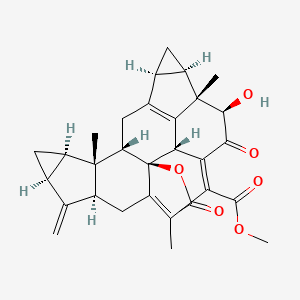
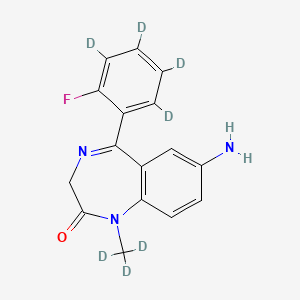
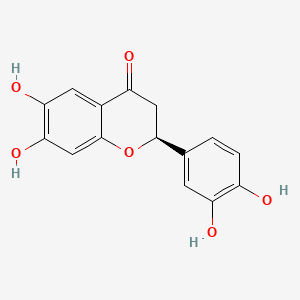
![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)

